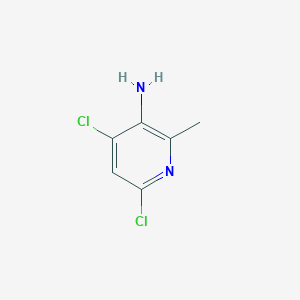

4,6-Dichloro-2-methylpyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6Cl2N2 |

|---|---|

Molecular Weight |

177.03 g/mol |

IUPAC Name |

4,6-dichloro-2-methylpyridin-3-amine |

InChI |

InChI=1S/C6H6Cl2N2/c1-3-6(9)4(7)2-5(8)10-3/h2H,9H2,1H3 |

InChI Key |

WOHXLIRSCDSEQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC(=N1)Cl)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Dichloro 2 Methylpyridin 3 Amine

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 4,6-dichloro-2-methylpyridin-3-amine, the primary disconnections involve the carbon-chlorine and carbon-nitrogen bonds, as well as the pyridine (B92270) ring itself.

The most logical and industrially viable approach involves targeting the chloro substituents last. The conversion of a dihydroxypyridine (or its tautomeric pyridone form) to a dichloropyridine is a well-established and high-yielding transformation. This points to a key precursor: 3-amino-2-methyl-4,6-dihydroxypyridine .

A further disconnection of this dihydroxy intermediate involves breaking the pyridine ring. The structure suggests a condensation reaction between components that can provide the necessary carbon and nitrogen atoms with the required functionalities. A plausible de novo synthesis would involve the reaction of a β-ketoester, like ethyl acetoacetate (B1235776) (providing the C2-methyl group and adjacent carbons), with a molecule like cyanoacetamide, which can provide the remaining ring atoms and the nitrogen for the 3-amino group (initially as a cyano group).

Therefore, the retrosynthetic pathway can be summarized as:

Target Molecule: 4,6-Dichloro-2-methylpyridin-3-amine

Disconnect C-Cl bonds: Precursor is 3-Amino-2-methyl-4,6-dihydroxypyridine.

Disconnect pyridine ring (C-C and C-N bonds): Precursors are Ethyl acetoacetate and Cyanoacetamide.

This analysis identifies simple, acyclic compounds as the ultimate starting materials and outlines a synthetic strategy based on ring formation followed by functional group interconversion (hydroxide to chloride).

De Novo Synthesis Approaches

De novo synthesis involves the construction of the pyridine ring from acyclic precursors. This method is particularly useful for creating highly substituted pyridines where direct functionalization of a simpler pyridine ring would be difficult or result in poor regioselectivity.

The formation of the substituted pyridine core can be achieved through a condensation and cyclization sequence. A well-documented approach for a similarly substituted pyridine involves the reaction of ethyl acetoacetate with cyanoacetamide in the presence of a base. google.com This reaction proceeds through several steps:

Condensation of the starting materials to form an open-chain intermediate.

Intramolecular cyclization of this intermediate to form a dihydropyridinone.

Tautomerization and aromatization to yield the stable 2,6-dihydroxy-4-methyl-3-cyanopyridine.

This method effectively constructs the pyridine ring with the required substituents either in their final form or as easily convertible precursors. google.com

The strategic placement of the methyl and amino groups is an inherent feature of the chosen de novo synthesis route.

2-Methyl Group: The use of ethyl acetoacetate as a starting material directly installs the methyl group at the C2 position of the resulting pyridine ring.

3-Amino Group: Cyanoacetamide serves as the source for the nitrogen atom at position 1 and the side chain at position 3. The initial product of the cyclization is a 3-cyanopyridine (B1664610) derivative. google.com This cyano group is a versatile precursor to the required 3-amino group. The cyano group can be hydrolyzed to a carboxamide and then subjected to a Hofmann rearrangement, or potentially reduced to an aminomethyl group, although the former is more common for this type of transformation. A more direct route involves hydrolysis of the nitrile to an amide, followed by further reaction steps. An alternative pathway involves first creating a 3-amino-2,6-dichloro-4-methylpyridine from the 3-cyano-2,6-dichloro-4-methylpyridine intermediate. google.com

Halogenation Strategies for Dichloro Substitution

With the substituted pyridine ring synthesized, the final key step is the introduction of the two chlorine atoms at the C4 and C6 positions.

Direct chlorination of an existing pyridine ring, such as 2-methylpyridin-3-amine, is generally challenging. Electrophilic aromatic substitution on the electron-deficient pyridine ring requires harsh conditions, often involving high temperatures and Lewis acid catalysts, which can lead to a mixture of products and are often incompatible with sensitive functional groups like amines. nih.govchemrxiv.orggoogle.com

However, direct chlorination has been demonstrated on related structures. For instance, refluxing 2-amino-6-methylpyridine (B158447) with phosphorus oxychloride (POCl₃) yields 3,5-dichloro-6-methylpyridin-2-amine. nih.gov This suggests that under forcing conditions, direct chlorination can occur, although the regioselectivity may be influenced by the existing substituents. For the target molecule, this method is less favored due to the potential for multiple side reactions and lack of precise control.

The most effective and widely used strategy for introducing chlorine atoms onto a pyridine ring is through the conversion of hydroxy (or pyridinone) groups. The de novo synthesis described above yields a 4,6-dihydroxypyridine derivative. These hydroxyl groups can be readily substituted with chlorine atoms using a variety of chlorinating agents. nih.gov

The most common reagent for this transformation is phosphorus oxychloride (POCl₃) . google.comnih.gov The dihydroxy pyridine intermediate is heated with POCl₃, often in excess, to effect the conversion. Sometimes a base like pyridine or N,N-diethylaniline is used to facilitate the reaction. nih.govgoogle.com

| Precursor | Reagent | Conditions | Product | Yield | Reference |

| 3-Cyano-2,6-dihydroxy-4-methylpyridine | Phosphorus oxychloride (POCl₃) | Heat at 110°C to 180°C for 6-24 hours | 3-Cyano-2,6-dichloro-4-methylpyridine | Not specified | google.com |

| 4,6-Dihydroxy-2-methylpyrimidine | Triphosgene, N,N-diethylaniline | Reflux in dichloroethane for 6-8 hours | 4,6-Dichloro-2-methylpyrimidine | Not specified | google.com |

| Various Hydroxypyridines | Equimolar POCl₃, Pyridine | Sealed reactor, 140-160°C for 2 hours | Corresponding Chloropyridines | High | nih.gov |

Note: This reaction is for the analogous pyrimidine (B1678525) system but demonstrates a relevant modern alternative to excess POCl₃.

This two-step sequence of ring formation to a dihydroxypyridine followed by chlorination provides a reliable and high-yielding pathway to the desired 4,6-dichloro substitution pattern, avoiding the regioselectivity issues associated with direct chlorination. google.comnih.gov

Purification and Characterization Techniques in Synthesis

The purification and characterization of 4,6-dichloro-2-methylpyridin-3-amine are critical steps to ensure the identity and purity of the final compound. Following the synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, intermediates, and byproducts.

Purification Techniques:

A common method for the purification of halogenated pyridine derivatives is column chromatography. nih.gov This technique separates compounds based on their differential adsorption onto a stationary phase. For a compound like 4,6-dichloro-2-methylpyridin-3-amine, a silica (B1680970) gel stationary phase is often employed, with a mobile phase consisting of a mixture of non-polar and polar solvents, such as ethyl acetate (B1210297) and petroleum ether. nih.gov The polarity of the solvent mixture is optimized to achieve effective separation.

Recrystallization is another powerful purification technique. This involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to induce crystallization of the pure compound, leaving impurities in the mother liquor. The choice of solvent is crucial and is determined by the solubility profile of the target compound.

Other purification methods that may be employed include:

Extraction: To remove water-soluble or acid/base-soluble impurities.

Distillation: If the compound is a liquid with a suitable boiling point, although for solid compounds like this, it is less common.

The following table summarizes common purification techniques:

| Technique | Principle | Typical Application |

| Column Chromatography | Differential adsorption of components onto a stationary phase. | Separation of the target compound from byproducts and unreacted starting materials. nih.gov |

| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Final purification to obtain a highly pure crystalline solid. |

| Solvent Extraction | Partitioning of a compound between two immiscible liquid phases. | Preliminary cleanup to remove certain classes of impurities. |

Characterization Techniques:

Once purified, the identity and structure of 4,6-dichloro-2-methylpyridin-3-amine are confirmed using various analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide detailed information about the arrangement of atoms in the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the compound, confirming its molecular formula. organic-chemistry.org

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the N-H stretches of the amine group and the C-Cl stretches.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction can provide an unambiguous determination of the three-dimensional molecular structure. organic-chemistry.org

Melting Point Determination: A sharp and specific melting point is a good indicator of the purity of a crystalline solid.

The following table details the characterization techniques:

| Technique | Information Obtained |

| ¹H and ¹³C NMR | Detailed structural information, including the connectivity of atoms. |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. organic-chemistry.org |

| Infrared (IR) Spectroscopy | Identification of functional groups. |

| X-ray Crystallography | Unambiguous three-dimensional molecular structure. organic-chemistry.org |

| Melting Point | Indication of purity for a crystalline solid. |

Process Optimization for Enhanced Yield and Selectivity

Process optimization is a critical aspect of chemical synthesis, aiming to maximize the yield and selectivity of the desired product while minimizing costs, reaction time, and environmental impact. For the synthesis of 4,6-dichloro-2-methylpyridin-3-amine, several parameters can be optimized.

Key Optimization Parameters:

Reaction Temperature: The temperature can significantly influence the reaction rate and the formation of byproducts. Optimizing the temperature for each step is crucial to ensure the reaction proceeds at a reasonable rate without promoting undesired side reactions.

Solvent: The choice of solvent can affect the solubility of reactants, the reaction pathway, and the ease of product isolation. Screening different solvents is a common optimization strategy.

Catalyst: If a catalyst is used, its type, loading, and stability are important factors to optimize. For instance, in a catalytic hydrogenation step, the choice of catalyst (e.g., palladium on carbon) and its concentration can impact the efficiency and selectivity of the reduction.

Reagent Stoichiometry: The molar ratio of the reactants can be adjusted to drive the reaction to completion and minimize the amount of unreacted starting materials.

Reaction Time: Monitoring the reaction progress over time allows for the determination of the optimal reaction time to achieve maximum conversion without product degradation.

Methodologies for Optimization:

A systematic approach to process optimization often involves statistical methods such as Design of Experiments (DoE) and Response Surface Methodology (RSM) . mdpi.com These methods allow for the simultaneous variation of multiple reaction parameters to identify the optimal conditions efficiently. mdpi.com

Greener Chemistry Approaches:

In modern synthetic chemistry, there is a strong emphasis on developing environmentally benign processes. bohrium.com For the synthesis of 4,6-dichloro-2-methylpyridin-3-amine, this could involve:

Using less hazardous reagents and solvents.

Minimizing waste generation.

Improving energy efficiency by running reactions at lower temperatures.

Employing catalytic methods over stoichiometric reagents. bohrium.com

The following table provides a summary of parameters and methods for process optimization:

| Parameter/Method | Objective |

| Temperature Optimization | Maximize reaction rate and minimize byproduct formation. |

| Solvent Screening | Improve solubility, reaction rate, and selectivity. |

| Catalyst Optimization | Enhance reaction efficiency and selectivity. |

| Reagent Stoichiometry Adjustment | Drive reaction to completion and reduce waste. |

| Reaction Time Monitoring | Achieve maximum conversion without product degradation. |

| Design of Experiments (DoE) | Systematically study the effect of multiple variables. |

| Response Surface Methodology (RSM) | Statistically model and optimize the process. mdpi.com |

| Greener Chemistry Principles | Reduce environmental impact and improve safety. bohrium.com |

By carefully optimizing these parameters, the synthesis of 4,6-dichloro-2-methylpyridin-3-amine can be made more efficient, cost-effective, and environmentally friendly.

Chemical Reactivity and Transformation of 4,6 Dichloro 2 Methylpyridin 3 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring is inherently electron-deficient, and this effect is significantly enhanced by the presence of two electron-withdrawing chlorine atoms. This electronic arrangement facilitates the attack of nucleophiles on the carbon atoms bearing the chlorine substituents.

In dichlorinated pyridine and pyrimidine (B1678525) systems, the site of nucleophilic attack is determined by a combination of electronic and steric factors. The nitrogen atom in the pyridine ring deactivates the adjacent (C2, C6) and para (C4) positions towards electrophilic attack, while activating them towards nucleophilic attack.

For 4,6-dichloro-2-methylpyridin-3-amine, the two potential sites for SNAr are C4 and C6.

Electronic Effects: The ring nitrogen activates both the C4 (para) and C6 (ortho) positions for nucleophilic attack. The amino group at C3 is an electron-donating group, which can influence the electron density at adjacent carbons. Conversely, the methyl group at C2 is weakly electron-donating. The precise regioselectivity would depend on the interplay of these activating and deactivating effects. In many dichlorinated pyridines, substitution at the C4 position is often favored. stackexchange.com For instance, in related 2,4-dichloropyridines, substitution often occurs selectively at the C4 position. thieme-connect.com However, the presence of the C3-amino group could alter this preference.

Steric Effects: The C6 position is ortho to the C3-amino group, while the C4 position is meta. The C6 position is also flanked by the C5-hydrogen. The C2-methyl group is distant from both chlorine atoms and is unlikely to exert a significant direct steric influence on the substitution pattern. The steric bulk of the incoming nucleophile could play a role, with larger nucleophiles potentially favoring the less hindered position.

Without experimental data, it is not possible to definitively state whether substitution would occur preferentially at the C4 or C6 position.

Reactions with amine nucleophiles are common for activated aryl chlorides. libretexts.orglibretexts.orgsavemyexams.com It is anticipated that 4,6-dichloro-2-methylpyridin-3-amine would react with primary or secondary amines, leading to the displacement of one of the chlorine atoms to form the corresponding amino-substituted pyridine derivative. The reaction would likely require heat and a base to neutralize the HCl generated.

Table 1: Hypothetical Amine-mediated Substitution Reactions No experimental data is available for this compound. The table below is illustrative of typical conditions for related compounds.

| Nucleophile | Product (Predicted) | Typical Conditions |

|---|---|---|

| Aniline | 4-Anilino-6-chloro-2-methylpyridin-3-amine or 6-Anilino-4-chloro-2-methylpyridin-3-amine | Heat, Solvent (e.g., DMF, Dioxane), Base (e.g., K₂CO₃, Et₃N) |

The displacement of chlorine by oxygen and sulfur nucleophiles is also a characteristic reaction of activated aryl halides.

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide) would be expected to react to form the corresponding methoxy-substituted pyridines. Hydroxide ions could also displace a chlorine atom to yield a chlorohydroxymethylpyridinamine, though harsher conditions might be required.

Sulfur Nucleophiles: Thiolates are generally excellent nucleophiles and are expected to react readily with 4,6-dichloro-2-methylpyridin-3-amine to yield the corresponding thioether derivatives. libretexts.orgnih.gov

Table 2: Hypothetical Reactions with Oxygen and Sulfur Nucleophiles No experimental data is available for this compound. The table below is illustrative of typical conditions for related compounds.

| Nucleophile | Product (Predicted) | Typical Conditions |

|---|---|---|

| Sodium Methoxide | 4-Chloro-6-methoxy-2-methylpyridin-3-amine or 6-Chloro-4-methoxy-2-methylpyridin-3-amine | Methanol, Heat |

The SNAr mechanism proceeds through a planar, resonance-stabilized intermediate (a Meisenheimer complex). As the substrate, 4,6-dichloro-2-methylpyridin-3-amine, is achiral, and the reaction intermediate is planar, the reaction itself does not introduce chirality. Stereochemical considerations would only become relevant if the incoming nucleophile were chiral and a new stereocenter was formed in the product, or if the reaction was used in a kinetic resolution process. No literature was found that discusses such stereochemical aspects for this specific compound.

Reactions Involving the Amino Group (C3-NH₂)

The amino group at the C3 position is a nucleophilic center and is expected to undergo reactions typical of aromatic amines, such as acylation and sulfonylation. libretexts.org

Acylation: The reaction with acylating agents like acetyl chloride or acetic anhydride (B1165640) would lead to the formation of an amide, N-(4,6-dichloro-2-methylpyridin-3-yl)acetamide. semanticscholar.orgthieme-connect.de These reactions are typically carried out in the presence of a base (e.g., pyridine, triethylamine) to scavenge the acid byproduct.

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base would yield the corresponding sulfonamide, N-(4,6-dichloro-2-methylpyridin-3-yl)-4-methylbenzenesulfonamide. nih.gov

Table 3: Hypothetical Reactions of the Amino Group No experimental data is available for this compound. The table below is illustrative of typical conditions for related compounds.

| Reagent | Product (Predicted) | Typical Conditions |

|---|---|---|

| Acetyl Chloride | N-(4,6-Dichloro-2-methylpyridin-3-yl)acetamide | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, THF) |

Diazotization and Subsequent Transformations

The primary aromatic amine functionality at the C3 position of 4,6-dichloro-2-methylpyridin-3-amine allows for its conversion into a diazonium salt. This transformation is typically achieved by treatment with nitrous acid (HONO), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid. byjus.com The resulting diazonium salt, 4,6-dichloro-2-methylpyridine-3-diazonium, is a valuable intermediate that can undergo a variety of subsequent transformations, most notably Sandmeyer-type reactions. byjus.comwikipedia.orglscollege.ac.in

In these reactions, the diazonium group serves as an excellent leaving group (N₂) and can be replaced by a wide range of nucleophiles, often catalyzed by copper(I) salts. wikipedia.orglscollege.ac.in This provides a powerful method for introducing diverse functional groups at the C3 position, which is not readily achievable through other means.

Table 1: Potential Sandmeyer Reactions of 4,6-Dichloro-2-methylpyridin-3-amine

| Reagent | Product | Transformation |

|---|---|---|

| CuCl / HCl | 3,4,6-Trichloro-2-methylpyridine | Chlorination |

| CuBr / HBr | 3-Bromo-4,6-dichloro-2-methylpyridine | Bromination |

| CuCN / KCN | 4,6-Dichloro-2-methylnicotinonitrile | Cyanation |

| Cu₂O / H₂O | 4,6-Dichloro-2-methylpyridin-3-ol | Hydroxylation |

The reaction proceeds via a free radical mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. byjus.com This versatility makes diazotization a key strategy for the diversification of the 4,6-dichloro-2-methylpyridin-3-amine core structure.

Condensation Reactions

The amino group of 4,6-dichloro-2-methylpyridin-3-amine can participate in condensation reactions with various carbonyl compounds. For instance, reaction with aldehydes or ketones under appropriate conditions can yield the corresponding imines (Schiff bases).

A more synthetically significant transformation is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with a carbonyl compound followed by an acid-catalyzed ring closure. wikipedia.orgnrochemistry.com While the parent compound is not a β-arylethylamine, its derivatives could be engineered to undergo analogous cyclization reactions. More directly, 3-aminopyridines can undergo cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents to form fused heterocyclic systems. For example, reaction with β-ketoesters or malonic esters could lead to the formation of pyridopyrimidines or other related fused structures, which are prevalent scaffolds in medicinal chemistry.

Transformations at the Methyl Group (C2-CH₃)

The methyl group at the C2 position is activated by the adjacent pyridine nitrogen atom, rendering its protons acidic and susceptible to deprotonation. This "benzylic-like" reactivity allows for a range of functionalization reactions.

Benzylic Functionalization

The most common method for the functionalization of such activated methyl groups is free-radical bromination. sci-hub.se This reaction, often referred to as the Wohl-Ziegler reaction, typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or under photochemical conditions. scientificupdate.com This would convert the methyl group into a bromomethyl group, creating a valuable electrophilic handle for subsequent nucleophilic substitution reactions.

An alternative reagent for this transformation is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which can be used with Lewis acid catalysts like zirconium(IV) chloride (ZrCl₄) under mild conditions. nih.govresearchgate.net This method can sometimes offer better control and avoid competing aromatic ring bromination. scientificupdate.com

Table 2: Benzylic Bromination of the C2-Methyl Group

| Reagent(s) | Product | Reaction Type |

|---|---|---|

| NBS, AIBN, CCl₄ | 2-(Bromomethyl)-4,6-dichloropyridin-3-amine | Radical Bromination |

| DBDMH, ZrCl₄, CH₂Cl₂ | 2-(Bromomethyl)-4,6-dichloropyridin-3-amine | Lewis Acid-Catalyzed Bromination |

Furthermore, the methyl group can be oxidized to a formyl group (aldehyde) or a carboxyl group under various oxidizing conditions. thieme-connect.de Careful selection of the oxidant is crucial to prevent overoxidation to the carboxylic acid. thieme-connect.de

Transition Metal-Catalyzed Cross-Coupling Reactions

The two chlorine atoms at the C4 and C6 positions of the pyridine ring are prime sites for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. A key challenge in these reactions is achieving regioselectivity, as the electronic and steric environments of the C4 and C6 positions are different.

Suzuki-Miyaura Coupling for Aryl/Heteroaryl Introduction

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organic halide with an organoboron compound, catalyzed by a palladium complex. nih.gov For dichloropyridines, the site of the initial coupling is influenced by factors such as the catalyst, ligands, and the electronic nature of other substituents on the ring. nih.gov

Generally, the chlorine atom at the C4 position is expected to be more reactive towards oxidative addition to the palladium(0) catalyst than the C6 chlorine. This is due to the electronic influence of the adjacent amino group at C3, which can activate the C4 position. Furthermore, the amino group may act as a directing group, coordinating to the palladium catalyst and favoring reaction at the proximal C4 site. nih.gov However, the choice of bulky ligands, such as N-heterocyclic carbenes (NHCs), has been shown to override these innate preferences in other dichloropyridine systems, directing the coupling to the less sterically hindered or electronically favored position. nih.govthieme-connect.com

Table 3: Predicted Regioselectivity in Suzuki-Miyaura Monocoupling

| Position | Relative Reactivity | Influencing Factors |

|---|---|---|

| C4-Cl | Generally higher | Electronic activation and potential directing effect from adjacent C3-NH₂ group. |

| C6-Cl | Generally lower | Less electronically activated; may become preferred site with specific bulky ligands. |

By carefully selecting the reaction conditions, it is possible to achieve selective mono-arylation at either the C4 or C6 position, leaving the second chlorine atom available for subsequent transformations.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. nih.gov Similar to the Suzuki coupling, the regioselectivity of the amination of 4,6-dichloro-2-methylpyridin-3-amine is a critical consideration.

The relative reactivity of the C4 and C6 positions towards Buchwald-Hartwig amination will again depend on the specific catalyst system (palladium precursor and ligand) and the nature of the incoming amine. researchgate.net In many cases involving polychlorinated heterocycles, amination can be directed with high selectivity. nih.govdatapdf.com The directing effect of the C3-amino group could favor initial amination at the C4 position. A sequential strategy, where the first amination is performed under milder conditions followed by a second amination at a higher temperature, could allow for the synthesis of differentially substituted 4,6-diaminopyridine derivatives. researchgate.net This stepwise approach offers a route to complex, unsymmetrically substituted pyridine compounds.

Research Findings on the Chemical Reactivity of 4,6-Dichloro-2-methylpyridin-3-amine in Sonogashira and Heck Coupling Reactions Are Not Available in a Wide Range of Sources

Despite a thorough search of scientific literature and chemical databases, specific research findings, detailed examples, and data tables concerning the Sonogashira and Heck coupling applications of the chemical compound 4,6-dichloro-2-methylpyridin-3-amine could not be located.

The Sonogashira and Heck reactions are powerful, palladium-catalyzed cross-coupling methods used extensively in organic synthesis to form new carbon-carbon bonds. The Sonogashira reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, while the Heck reaction couples an alkene with an aryl or vinyl halide. These reactions are fundamental in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.

While there is extensive literature on the cross-coupling reactions of various dichloropyridine isomers, research detailing the specific reactivity of the chloro substituents at the C4 and C6 positions of 4,6-dichloro-2-methylpyridin-3-amine in these particular transformations is not publicly available. The reactivity of halopyridines in such catalytic cycles is known to be influenced by factors such as the position of the halogen atoms, the electronic effects of other substituents on the pyridine ring (like the methyl and amine groups in this case), and the specific reaction conditions employed (e.g., catalyst, ligand, base, and solvent).

Without published experimental data, it is not possible to provide a detailed, informative, and scientifically accurate account of the Sonogashira and Heck coupling applications for this specific compound as requested. The creation of data tables and a thorough discussion of research findings is contingent on the existence of such primary research.

Therefore, the section on the "" concerning "Sonogashira and Heck Coupling Applications" cannot be completed at this time due to the absence of relevant scientific studies.

Derivatization and Analogue Synthesis

Design Principles for Novel 4,6-Dichloro-2-methylpyridin-3-amine Derivatives

The design of novel derivatives from the 4,6-dichloro-2-methylpyridin-3-amine core is guided by established principles of medicinal and materials chemistry. These principles focus on the strategic modification of the scaffold to modulate its physicochemical and stereo-electronic properties in a controlled manner.

Modulation of Stereo-electronic Properties: The two chlorine atoms are strong electron-withdrawing groups, which significantly influence the electron density of the pyridine (B92270) ring. Replacing one or both chlorine atoms via palladium-catalyzed cross-coupling reactions with various aryl, heteroaryl, or alkyl groups can systematically tune the electronic nature of the molecule. For instance, introducing electron-donating groups can increase the electron density of the ring system, while adding further electron-withdrawing moieties can decrease it.

Hydrogen Bonding Capabilities: The primary amine at the C3 position is a crucial hydrogen bond donor. This group can be readily acylated or sulfonylated to introduce amide or sulfonamide functionalities, which can act as both hydrogen bond donors and acceptors. Alternatively, alkylation of the amine can modify its basicity and steric profile. These modifications are fundamental in designing molecules that can interact with specific biological targets.

Vectorial Exploration and Steric Control: The non-equivalence of the C4 and C6 positions allows for regioselective functionalization. By carefully choosing reagents and reaction conditions, it is possible to substitute one chlorine atom selectively, leaving the other available for subsequent, different transformations. This stepwise approach enables the creation of complex, non-symmetrical derivatives. Introducing sterically bulky substituents at either the C4 or C6 position can impose conformational constraints on the molecule, a strategy often used to enhance binding affinity or selectivity for a biological target.

Bioisosteric Replacement: In the context of medicinal chemistry, the chlorine atoms can be replaced with other groups of similar size and electronic character, a practice known as bioisosteric replacement. For example, a chloro group might be substituted with a trifluoromethyl (CF₃) group to maintain electron-withdrawing character while potentially improving metabolic stability, or with a cyano (CN) group.

Synthesis of Pyridine-Fused Heterocycles

The spatial arrangement of the 3-amino group and the 4-chloro group provides an ideal template for cyclocondensation reactions to construct pyridine-fused heterocyclic systems. beilstein-journals.orgnih.gov These reactions involve the participation of the amine nitrogen and the adjacent carbon (C4), following the displacement of the chlorine atom, to form a new ring. The resulting rigid, planar structures are of significant interest in materials science and medicinal chemistry. ias.ac.inresearchgate.net

Several classes of fused heterocycles can be envisioned starting from 4,6-dichloro-2-methylpyridin-3-amine. The table below outlines some of these potential transformations.

| Target Fused System | Co-reactant Type | General Reaction Type | Illustrative Co-reactant |

|---|---|---|---|

| Pyridothiazoles | Carbon disulfide, Thiophosgene | Cyclocondensation | CS₂ |

| Pyridopyrimidines | Formic acid, Orthoesters | Cyclocondensation | Triethyl orthoformate |

| Pyridotriazines | Nitrous acid, followed by coupling partner | Diazotization/Cyclization | NaNO₂, Malononitrile |

| Pyrido[3,4-b]pyrazines | α-Haloketones | Condensation/Cyclization | 2-Bromoacetophenone |

Generation of Libraries of Substituted Pyridine Compounds

The 4,6-dichloro-2-methylpyridin-3-amine scaffold is well-suited for the generation of compound libraries through combinatorial and high-throughput synthesis methodologies. nih.gov The presence of multiple, orthogonally reactive sites allows for a diversification strategy where large numbers of related compounds can be synthesized efficiently.

A common approach involves a multi-step diversification process:

First Diversification Point (C4/C6): The scaffold can undergo regioselective palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling with a library of boronic acids can introduce diverse aryl or heteroaryl groups at one of the chloro-positions. nobelprize.org

Second Diversification Point (C6/C4): The remaining chlorine atom can be substituted using a different class of reaction, such as a Buchwald-Hartwig amination with a library of primary or secondary amines. nih.govacs.org

Third Diversification Point (N3): The amino group of the resulting disubstituted products can then be acylated with a library of carboxylic acid chlorides or sulfonylated with sulfonyl chlorides.

This strategy allows for the exponential expansion of the number of final compounds from a single starting material, enabling the exploration of a vast chemical space.

| Step | Reaction Type | Reagent Library Example | Site of Modification | Resulting Moiety |

|---|---|---|---|---|

| 1 | Suzuki Coupling | Arylboronic acids (R¹-B(OH)₂) | C4-Cl | C4-Aryl (R¹) |

| 2 | Buchwald-Hartwig Amination | Secondary amines (R²R³NH) | C6-Cl | C6-Amino (NR²R³) |

| 3 | Acylation | Acyl chlorides (R⁴COCl) | N3-Amine | N3-Amide (NHCOR⁴) |

Targeted Modifications for Specific Chemical Space Exploration

Beyond library generation, targeted modifications are employed to fine-tune molecular properties and explore specific regions of chemical space. This involves the application of well-established synthetic transformations to the different reactive handles of the 4,6-dichloro-2-methylpyridin-3-amine scaffold.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are paramount for creating C-C, C-N, and C-O bonds at the C4 and C6 positions, replacing the chlorine atoms.

Suzuki Coupling: Reacting with boronic acids or esters introduces aryl and heteroaryl substituents.

Buchwald-Hartwig Amination: Forms C-N bonds by reacting with a wide variety of primary and secondary amines, including anilines and alkylamines. researchgate.net

Sonogashira Coupling: Introduces alkynyl groups by reacting with terminal alkynes, adding rigidity and linearity to the molecular structure.

Heck Coupling: Forms C-C bonds by reacting with alkenes, introducing vinyl substituents. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the dichloropyridine ring facilitates the direct displacement of the chlorine atoms by strong nucleophiles. This method is often complementary to cross-coupling and can be more atom-economical. Typical nucleophiles include alkoxides (to form ethers), thiolates (to form thioethers), and amines. The relative reactivity of the C4 and C6 positions in SNAr can be influenced by reaction conditions and the nature of the nucleophile.

Modifications of the 3-Amino Group: The primary amine is a versatile functional group that can be readily transformed.

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides yields stable amides and sulfonamides, respectively.

Reductive Amination: A two-step or one-pot reaction with aldehydes or ketones followed by reduction provides secondary or tertiary amines.

Diazotization: The amine can be converted to a diazonium salt, which is a versatile intermediate that can be subsequently converted into a range of other functional groups (e.g., -OH, -F, -CN, -H) via Sandmeyer or related reactions.

The following table summarizes these key targeted modifications.

| Reaction Type | Target Site | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| Suzuki Coupling | C4-Cl, C6-Cl | R-B(OH)₂, Pd catalyst, base | Aryl, Heteroaryl |

| Buchwald-Hartwig Amination | C4-Cl, C6-Cl | R¹R²NH, Pd catalyst, base | -NR¹R² |

| Nucleophilic Substitution (SNAr) | C4-Cl, C6-Cl | NaOR, NaSR, HNR¹R² | -OR, -SR, -NR¹R² |

| Acylation | N3-Amine | RCOCl, base | -NHCOR (Amide) |

| Sulfonylation | N3-Amine | RSO₂Cl, base | -NHSO₂R (Sulfonamide) |

Applications in Advanced Chemical Synthesis

Role as a Versatile Building Block for Complex Molecules

In the realm of organic synthesis, compounds like 4,6-Dichloro-2-methylpyridin-3-amine are considered fundamental building blocks. sigmaaldrich.comillinois.edu These are relatively simple molecules that can be methodically assembled into larger, more intricate molecular architectures. sigmaaldrich.com The utility of 4,6-Dichloro-2-methylpyridin-3-amine stems from its combination of reactive functional groups—an amine and two chlorine substituents—on a stable pyridine (B92270) core. nbinno.com

The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups. Similarly, the amine group can participate in numerous reactions, such as amination and cross-coupling, to form new carbon-nitrogen or other heteroatom bonds. nbinno.com This reactivity makes the compound a versatile starting material for constructing complex molecular frameworks, particularly in the pharmaceutical and agrochemical sectors. nbinno.com The ability to selectively modify different parts of the molecule allows researchers to systematically build and diversify chemical libraries for screening and development.

Halogen-substituted heteroaromatics, a class to which this compound belongs, are recognized as important intermediates in modern organic chemistry. nih.gov Their versatility is further demonstrated in their use for creating artificial receptors for molecular recognition, a key concept in supramolecular chemistry and sensor technology. nih.gov

Table 1: Physicochemical Properties of 4,6-Dichloro-2-methylpyridin-3-amine and a Key Isomer

| Property | 4,6-Dichloro-2-methylpyridin-3-amine | 3,5-Dichloro-6-methylpyridin-2-amine |

|---|---|---|

| CAS Number | 2385877-27-8 abovchem.com | N/A |

| Molecular Formula | C₆H₆Cl₂N₂ abovchem.com | C₆H₆Cl₂N₂ nih.gov |

| Molecular Weight | 177.03 g/mol abovchem.com | 177.03 g/mol nih.gov |

| Crystal System | N/A | Monoclinic nih.gov |

| Space Group | N/A | P2₁/c nih.gov |

Synthetic Intermediate in Pharmaceutical Lead Generation

Lead generation is a critical early phase in drug discovery where initial chemical compounds, or "hits," are identified and refined into "leads" with more promising therapeutic potential. researchgate.netnih.gov The process involves synthesizing and screening numerous molecules to find those that interact effectively with a specific biological target. nih.gov

Substituted pyridines are prevalent structural motifs in many pharmacologically active compounds. The specific structure of 4,6-Dichloro-2-methylpyridin-3-amine makes it a valuable intermediate for this purpose. Its reactive sites allow for the systematic modification of its structure to create libraries of related compounds. These libraries can then be screened to identify molecules with desired biological activity. For instance, related dichloropyridine derivatives are used in research to develop novel kinase inhibitors, a major class of cancer therapeutics. myskinrecipes.com The ability to readily functionalize the pyridine core is essential for optimizing the potency, selectivity, and pharmacokinetic properties of potential drug candidates. researchgate.net

Precursor for Agrochemical Research Compounds

The development of new agrochemicals, such as herbicides and plant growth regulators, relies on the synthesis and testing of novel chemical entities. myskinrecipes.com Substituted pyridine derivatives have proven to be a rich source of agrochemically active molecules. semanticscholar.org For example, trifluoromethylpyridines are key structural motifs in a range of successful commercial agrochemicals. semanticscholar.org

4,6-Dichloro-2-methylpyridin-3-amine serves as a precursor in this field by providing a core structure that can be elaborated into more complex molecules for testing. myskinrecipes.com The presence of chlorine atoms allows for transformations that can lead to compounds with specific biological activities, such as the inhibition of essential plant enzymes. myskinrecipes.com The versatility of this intermediate enables research and development departments to accelerate their synthesis projects, efficiently creating a diverse set of candidates for screening and potential commercialization as new agrochemical products. nbinno.com

Utility in Material Science and Ligand Design

In material science, there is a continuous search for new molecules that can self-assemble into ordered structures or act as ligands to coordinate with metal ions, forming metal-organic frameworks (MOFs) and other coordination polymers. Halogen-substituted π-depleted heteroaromatics, including pyridine derivatives like 4,6-Dichloro-2-methylpyridin-3-amine, are valuable in this context. nih.gov

The pyridine nitrogen atom and the exocyclic amine group in 4,6-Dichloro-2-methylpyridin-3-amine are potential coordination sites for metal ions. This makes the molecule a candidate for use as a ligand in the design of new materials. The chlorine substituents can also influence the electronic properties and packing of the molecules in the solid state. Furthermore, these chloro groups can be replaced to append other functionalities, allowing for the fine-tuning of the ligand's properties to achieve desired material characteristics, such as porosity, stability, or catalytic activity. The compound's structural features are also relevant to the synthesis of artificial receptors, highlighting its utility in designing molecules for specific recognition and binding tasks. nih.gov

Table 2: Summary of Applications in Chemical Synthesis

| Application Area | Role of 4,6-Dichloro-2-methylpyridin-3-amine | Key Reactions/Features |

|---|---|---|

| Complex Molecule Synthesis | Versatile Building Block | Nucleophilic Substitution, Cross-Coupling Reactions nbinno.com |

| Pharmaceuticals | Intermediate for Lead Generation | Synthesis of compound libraries for screening (e.g., kinase inhibitors) researchgate.netmyskinrecipes.com |

| Agrochemicals | Precursor for Research Compounds | Development of novel herbicides and plant growth regulators nbinno.commyskinrecipes.com |

| Material Science | Ligand Design | Coordination with metal ions, synthesis of artificial receptors nih.gov |

Mechanistic and Theoretical Investigations

Computational Chemistry Studies

No dedicated computational chemistry studies detailing the properties and reactivity of 4,6-Dichloro-2-methylpyridin-3-amine could be located in the searched scientific literature. Therefore, no data is available for the following subsections.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

There are no available research articles that report the use of Density Functional Theory (DFT) to optimize the geometry or analyze the electronic structure of 4,6-Dichloro-2-methylpyridin-3-amine.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

No studies concerning the Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for 4,6-Dichloro-2-methylpyridin-3-amine have been found. Consequently, reactivity predictions based on FMO theory are not available.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

There is no published research that includes Molecular Electrostatic Potential (MEP) mapping to identify electrophilic and nucleophilic sites on 4,6-Dichloro-2-methylpyridin-3-amine.

Reaction Pathway Analysis and Transition State Modeling

No mechanistic studies involving the analysis of reaction pathways or the modeling of transition states for reactions with 4,6-Dichloro-2-methylpyridin-3-amine are present in the available literature.

Spectroscopic Characterization and Structural Elucidation

Detailed spectroscopic data for the structural elucidation of 4,6-Dichloro-2-methylpyridin-3-amine is not available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Specific ¹H and ¹³C NMR spectroscopic data, including chemical shifts (δ) and coupling constants (J), for 4,6-Dichloro-2-methylpyridin-3-amine have not been reported in the reviewed scientific literature. Therefore, data tables for its NMR characterization cannot be provided.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a important tool for identifying the functional groups present in a molecule. For 4,6-dichloro-2-methylpyridin-3-amine, the IR spectrum is expected to show characteristic absorption bands corresponding to its primary amine and substituted pyridine (B92270) ring structure.

As a primary amine, two distinct N-H stretching vibrations are anticipated in the region of 3300-3500 cm⁻¹. Additionally, an N-H scissoring vibration is expected to appear around 1600 cm⁻¹. The presence of the methyl group would likely give rise to C-H stretching vibrations just below 3000 cm⁻¹. The aromatic C-N stretching and C-Cl stretching vibrations would also produce characteristic signals in the fingerprint region of the spectrum.

Table 1: Expected IR Absorption Bands for 4,6-Dichloro-2-methylpyridin-3-amine

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (asymmetric) | 3400 - 3500 |

| N-H Stretch (symmetric) | 3300 - 3400 |

| C-H Stretch (methyl) | 2850 - 2960 |

| N-H Bend (scissoring) | 1590 - 1650 |

| C=C and C=N Stretch (aromatic) | 1400 - 1600 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound. For 4,6-dichloro-2-methylpyridin-3-amine (C₆H₆Cl₂N₂), the molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This would result in prominent peaks at m/z values corresponding to the different combinations of these isotopes.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, confirming the elemental composition of the molecule. Fragmentation in the mass spectrometer would likely involve the loss of chlorine atoms, the methyl group, or parts of the pyridine ring, providing further structural information.

For the related compound 2-chloro-3-amino-4-methylpyridine, the mass spectrum shows a molecular ion peak and significant fragment ions. google.com The expected molecular weight for 4,6-dichloro-2-methylpyridin-3-amine is approximately 177.03 g/mol .

Table 2: Predicted Prominent Ions in the Mass Spectrum of 4,6-Dichloro-2-methylpyridin-3-amine

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 176/178/180 | Molecular ion with isotopic distribution for two chlorine atoms |

| [M-Cl]⁺ | 141/143 | Loss of a chlorine atom |

| [M-CH₃]⁺ | 161/163/165 | Loss of a methyl group |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for 4,6-dichloro-2-methylpyridin-3-amine has not been reported in the surveyed literature, a detailed study of the closely related isomer, 3,5-dichloro-6-methylpyridin-2-amine, offers valuable comparative insights. nih.gov

The study of 3,5-dichloro-6-methylpyridin-2-amine revealed a monoclinic crystal system. nih.gov In the solid state, the molecules form dimers through intermolecular N—H···N hydrogen bonds. nih.gov It is plausible that 4,6-dichloro-2-methylpyridin-3-amine would also exhibit significant intermolecular hydrogen bonding involving the amine group and the pyridine nitrogen atom. The precise bond lengths and angles of the pyridine ring and its substituents would be determined, providing a detailed picture of the molecule's geometry.

Table 3: Crystallographic Data for the Related Compound 3,5-Dichloro-6-methylpyridin-2-amine

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₆Cl₂N₂ |

| Molecular Weight | 177.03 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.7670 (3) |

| b (Å) | 3.8037 (1) |

| c (Å) | 15.4129 (3) |

| β (°) | 104.990 (1) |

| Volume (ų) | 723.01 (3) |

Data from the crystallographic study of 3,5-dichloro-6-methylpyridin-2-amine. nih.gov

Exploration of Biological Activities and Structure Activity Relationships Sar of Derivatives

Structure-Activity Relationship (SAR) Analysis

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jusst.orgnih.gov The fundamental principle of QSAR is that the biological activity of a chemical is directly related to its molecular structure and physicochemical properties. nih.gov By quantifying these properties, known as molecular descriptors, it is possible to develop predictive models for the biological activity of new, untested compounds. jusst.org

QSAR models are developed through a systematic process that includes the selection of a dataset of compounds with known biological activities, the calculation of molecular descriptors for each compound, the development of a mathematical equation correlating the descriptors with the activity, and rigorous validation of the model's predictive power. semanticscholar.org These models are invaluable in drug discovery and development for several reasons: they can predict the activity of virtual compounds, prioritize the synthesis of the most promising candidates, and provide insights into the mechanism of action. jusst.org

For a hypothetical series of derivatives of 4,6-dichloro-2-methylpyridin-3-amine, a QSAR study would involve synthesizing a range of analogues with varied substituents at different positions of the pyridine (B92270) ring. The biological activity of these compounds against a specific target would be determined experimentally. Subsequently, a wide array of molecular descriptors would be calculated for each derivative. These descriptors can be categorized into several types, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Electronic descriptors: These quantify the electronic properties of the molecule, such as partial charges and dipole moments.

Physicochemical descriptors: These include properties like hydrophobicity (logP) and molar refractivity.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build the QSAR model. The quality of the resulting model is assessed using various statistical parameters, including the coefficient of determination (R²), which indicates the goodness of fit, and the cross-validated R² (Q²), which measures the model's predictive ability. nih.gov

The following is an illustrative example of a data table that might be generated during a QSAR study of hypothetical 4,6-dichloro-2-methylpyridin-3-amine derivatives.

| Compound ID | R-group | Biological Activity (IC50, µM) | LogP | Molar Refractivity | Dipole Moment |

| 1 | -H | 15.2 | 2.5 | 45.6 | 3.1 |

| 2 | -CH3 | 10.8 | 2.9 | 50.2 | 3.3 |

| 3 | -OCH3 | 8.5 | 2.7 | 51.8 | 3.5 |

| 4 | -Cl | 5.1 | 3.2 | 50.5 | 2.9 |

| 5 | -F | 7.9 | 2.6 | 45.9 | 2.8 |

Molecular Docking and Ligand-Target Interaction Studies (in silico)

Molecular docking is a powerful in silico technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method simulates the binding process at a molecular level, providing valuable insights into the ligand-target interactions that are crucial for biological activity. mdpi.com The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity (or strength of the interaction) between the ligand and the target. mdpi.com

The process of molecular docking involves several key steps. First, the three-dimensional structures of both the ligand and the target protein are required. These are often obtained from experimental techniques like X-ray crystallography or NMR spectroscopy, or they can be generated through homology modeling. The ligand's conformational flexibility is typically explored, while the protein is often kept rigid, although more advanced methods allow for protein flexibility. A scoring function is then used to evaluate the "goodness" of each potential binding pose, with lower scores generally indicating more favorable interactions.

For derivatives of 4,6-dichloro-2-methylpyridin-3-amine, molecular docking studies could be instrumental in identifying potential biological targets and in optimizing the lead compounds. For instance, if a particular enzyme is hypothesized to be the target, docking simulations could be performed to assess how well the derivatives bind to its active site.

The results of a molecular docking study can reveal key interactions, such as:

Hydrogen bonds: These are crucial for the specificity of ligand binding.

Van der Waals forces: These are weaker interactions but are numerous and collectively important.

Electrostatic interactions: These occur between charged or polar groups on the ligand and the protein.

By analyzing these interactions for a series of derivatives, researchers can understand why certain compounds are more active than others and can design new derivatives with improved binding characteristics.

Below is a hypothetical data table summarizing the results of a molecular docking study for a series of 4,6-dichloro-2-methylpyridin-3-amine derivatives against a putative protein target.

| Compound ID | R-group | Docking Score (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |

| 1 | -H | -6.5 | 2 | TYR23, SER45 |

| 2 | -CH3 | -7.1 | 2 | TYR23, SER45 |

| 3 | -OCH3 | -7.8 | 3 | TYR23, SER45, ASN87 |

| 4 | -Cl | -8.2 | 2 | TYR23, SER45 |

| 5 | -F | -7.5 | 2 | TYR23, SER45 |

These in silico approaches, QSAR and molecular docking, represent powerful tools in modern drug discovery. While no specific studies on 4,6-dichloro-2-methylpyridin-3-amine derivatives were found, the principles and methodologies described here provide a clear framework for how such investigations would be conducted to explore their biological potential.

Future Directions and Research Perspectives

Development of Novel Synthetic Routes

While established methods for the synthesis of substituted aminopyridines exist, the pursuit of more efficient, cost-effective, and environmentally benign synthetic routes remains a key research objective. Future efforts in the synthesis of 4,6-dichloro-2-methylpyridin-3-amine and related compounds are likely to concentrate on several key areas. One promising direction is the development of catalytic C-H activation/amination reactions. This approach could potentially streamline the synthesis by introducing the amine group directly onto a pre-functionalized dichloromethylpyridine core, thereby reducing the number of steps, minimizing waste, and avoiding harsh reagents often used in classical methods.

Another area of focus will be the exploration of flow chemistry for the synthesis of this intermediate. Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, better control over reaction parameters (temperature, pressure, and reaction time), and improved scalability. This could be particularly advantageous for multi-step syntheses that are common in the preparation of complex heterocyclic compounds. beilstein-journals.org Research into novel halogenation and amination reagents that are safer and more selective will also be critical. For example, replacing hazardous reagents like phosphorus oxychloride with solid-supported reagents or developing new catalytic systems for chlorination could significantly improve the sustainability of the synthesis. nih.gov

Expanding the Scope of Derivatization for Drug Discovery

The 4,6-dichloro-2-methylpyridin-3-amine scaffold presents multiple reactive sites—the two chlorine atoms and the amino group—that can be selectively functionalized to generate large libraries of novel compounds for drug discovery. Future research will undoubtedly focus on exploiting this structural versatility.

One major avenue will be the continued development of selective cross-coupling reactions. The differential reactivity of the chlorine atoms at the C4 and C6 positions can be harnessed to introduce a wide array of substituents. Future work will likely involve the use of advanced catalytic systems (e.g., palladium, nickel, or copper-based catalysts) for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings to append various aryl, heteroaryl, and alkyl groups. This will allow for a systematic exploration of the chemical space around the pyridine (B92270) core to optimize biological activity.

Furthermore, derivatization of the 3-amino group is a critical strategy for modulating the physicochemical and pharmacological properties of the resulting molecules. jfda-online.compsu.edu Techniques such as acylation, sulfonylation, and reductive amination can be employed to introduce diverse functional groups. libretexts.org The development of chemoselective derivatization methods that can distinguish between the nucleophilic amino group and the electrophilic chloro-substituted positions will be essential for creating complex, highly functionalized molecules with potential therapeutic applications as kinase inhibitors, anti-infective agents, or modulators of other biological targets. researchgate.net The use of advanced derivatization reagents will also play a role in enhancing detection and improving chromatographic properties during analysis. mdpi.commdpi.com

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms governing the synthesis and derivatization of 4,6-dichloro-2-methylpyridin-3-amine is crucial for optimizing reaction conditions and achieving desired selectivity. Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms.

Advanced spectroscopic techniques, such as in-situ NMR and FTIR spectroscopy, can provide real-time monitoring of reactions, allowing for the identification of transient intermediates and byproducts. This information is invaluable for understanding the reaction pathways of, for example, nucleophilic aromatic substitution (SNAr) reactions at the C4 and C6 positions. researchgate.net Kinetic studies under various conditions (e.g., different solvents, temperatures, and catalysts) can help to quantify the reactivity of the different sites on the molecule and provide insights into the rate-determining steps of the reactions.

Isotope labeling studies can also be employed to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms. Understanding these mechanistic details will enable chemists to rationally design reaction conditions that favor the formation of a specific desired isomer, thereby improving yields and simplifying purification processes. For instance, investigating the precise role of the condensed furoxan ring in altering aromaticity and influencing nucleophilic substitution, as has been done for related compounds, could provide a deep understanding of the reaction with amines. mdpi.com

Computational Design and Predictive Modeling for Bioactivity

The integration of computational chemistry and machine learning is set to revolutionize the process of drug discovery based on scaffolds like 4,6-dichloro-2-methylpyridin-3-amine. In silico methods can significantly accelerate the design-synthesis-testing cycle by predicting the properties and biological activities of virtual compounds before they are synthesized.

Future research will heavily rely on molecular docking and molecular dynamics (MD) simulations to predict how novel derivatives of 4,6-dichloro-2-methylpyridin-3-amine interact with specific biological targets, such as protein kinases or enzymes. mdpi.comresearchgate.netresearchgate.net These simulations can provide detailed insights into the binding modes of the molecules and help to identify key interactions that are responsible for their biological activity. This information can then be used to guide the design of new derivatives with improved potency and selectivity. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.